An In-depth Technical Guide to (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic Acid
An In-depth Technical Guide to (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid, a chiral building block of significant interest in medicinal chemistry and peptide science.
Chemical and Physical Properties
(S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid, also known as Boc-L-β-homoalanine, is a white to off-white solid. Its chemical structure consists of a propanoic acid backbone with a methyl group at the α-position and a tert-butoxycarbonyl (Boc) protected amine at the β-position, with the stereochemistry at the α-carbon being (S). This combination of features makes it a valuable component in the synthesis of complex organic molecules and peptidomimetics.
Table 1: Physicochemical Properties of (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇NO₄ | [1] |
| Molecular Weight | 203.24 g/mol | [1] |
| Exact Mass | 203.11575802 Da | [1] |
| Appearance | White to off-white solid | |
| Melting Point | No experimental data available. | |
| Boiling Point | No experimental data available. | |
| Solubility | No experimental data available. | |
| XLogP3-AA | 1 | [1] |
Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methyl group (a doublet), the methine proton at the chiral center, and the methylene protons adjacent to the nitrogen. The carboxylic acid proton would appear as a broad singlet at the downfield end of the spectrum.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the Boc group, the quaternary carbon of the Boc group, the methine carbon, the methylene carbon, the methyl carbon, and the carbons of the tert-butyl group.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the Boc group or parts of it. A GC-MS data reference is available on PubChem, indicating its amenability to this analytical technique.[1]
Synthesis and Experimental Protocols
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid typically involves the protection of the amino group of the corresponding amino acid, (S)-3-amino-2-methylpropanoic acid. The tert-butoxycarbonyl (Boc) protecting group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
General Experimental Protocol for Boc Protection:
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Dissolution: (S)-3-amino-2-methylpropanoic acid is dissolved in a suitable solvent system, often a mixture of an organic solvent like dioxane or tetrahydrofuran (THF) and water.
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Basification: A base, such as sodium hydroxide or triethylamine, is added to the solution to deprotonate the amino group, making it nucleophilic.
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Addition of Boc₂O: Di-tert-butyl dicarbonate is added to the reaction mixture. The deprotonated amino group attacks one of the carbonyl carbons of Boc₂O, leading to the formation of the Boc-protected amino acid.
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Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC).
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Workup and Purification: Once the reaction is complete, the mixture is typically acidified to protonate the carboxylic acid. The product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the pure (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid.
Applications in Drug Development
(S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds, particularly in the development of peptide-based drugs and kinase inhibitors.
Role in Peptide Synthesis and Peptidomimetics:
The Boc-protected amino acid is a staple in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc group effectively protects the amine functionality during peptide bond formation, preventing unwanted side reactions. It can be readily removed under acidic conditions, allowing for the stepwise elongation of the peptide chain. Its incorporation into peptide sequences can introduce conformational constraints and improve metabolic stability compared to natural amino acid residues.
Use in Kinase Inhibitors:
This compound has been identified as a key structural component in the development of inhibitors for various protein kinases, which are critical targets in cancer therapy and other diseases. The specific stereochemistry and the methyl group of (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid can play a significant role in the binding affinity and selectivity of the final inhibitor molecule to the target kinase.
Reactivity and Stability
The chemical reactivity of (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid is primarily dictated by the three functional groups: the carboxylic acid, the Boc-protected amine, and the C-H bonds.
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Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction.
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Boc-Protected Amine: The Boc group is stable under a wide range of conditions but can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to reveal the free amine. This orthogonality is a cornerstone of its utility in multi-step synthesis.
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Stability: The compound is generally stable under normal storage conditions. However, prolonged exposure to strong acids or bases can lead to the cleavage of the Boc group.
Safety and Handling
(S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid is classified as an irritant.[1]
GHS Hazard Statements:
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
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H335: May cause respiratory irritation.[1]
Precautionary Measures:
Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.
Logical Relationships in Synthesis and Application
Due to the nature of (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid as a foundational building block, it is not typically involved in complex biological signaling pathways itself. Instead, its significance lies in its role within synthetic workflows for creating larger, biologically active molecules. The following diagram illustrates the logical flow from this building block to its application in drug discovery.
This diagram illustrates the synthesis of the target compound via Boc protection and its subsequent use as a key building block in the development of peptide-based drugs or kinase inhibitors. The color coding highlights the starting material, the key reaction, the target compound, and the final application.
